Exo/Endo Solvolysis Rate Ratio: A 3000-Fold Difference Governing Reaction Pathways
In a classic mechanistic study, the ethanolysis rate of exo-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol was compared directly with that of its endo-isomer. The rate ratio was found to be approximately 3000:1 (exo:endo), demonstrating a profound stereoelectronic effect [1]. This extreme rate difference dictates the product distribution: despite the massive kinetic divergence, the product profiles from methanolysis and acetolysis are nearly identical, attributable to a stereospecific substitution pathway unique to the exo-configured cation intermediate. This behavior is specific to the 1,5,5-trimethyl skeleton, differentiating it from the solvolytic behavior of 1,7,7-trimethyl (bornyl) or 1,3,3-trimethyl (fenchyl) analogs.
| Evidence Dimension | Ethanolysis rate constant (relative) |
|---|---|
| Target Compound Data | 3000 (exo-isomer, normalized) |
| Comparator Or Baseline | 1 (endo-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol) |
| Quantified Difference | 3000:1 (exo:endo) |
| Conditions | Ethanolysis; Justus Liebigs Annalen der Chemie, 1965 |
Why This Matters
For any synthesis or derivatization step reliant on stereospecific reactivity, this quantitative kinetic differentiation mandates the use of the exo-isomer (CAS 71686-38-9) to achieve the desired selectivity and avoid complex isomeric separations.
- [1] Hückel, W.; Kern, H.-J. Änderungen des Molekülbaus bei chemischen Reaktionen, XVI. (Solvolyse von Toluolsulfonsäureestern, XXI). Isofenchol. Justus Liebigs Ann. Chem. 1965, 687, 40-81. DOI: 10.1002/jlac.19656870106. View Source
